molecular formula C26H21FN4O4 B2777155 3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1206985-27-4

3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2777155
CAS RN: 1206985-27-4
M. Wt: 472.476
InChI Key: ZEICFHUSFBFIJU-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H21FN4O4 and its molecular weight is 472.476. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Facile Synthesis and Derivative Formation

Research has demonstrated methods for synthesizing quinazoline derivatives, starting from basic components such as fluorobenzoic acid. A key step involves the formation of the quinazolinedione ring through intramolecular nucleophilic displacement, further leading to the incorporation of various functional groups to create a wide array of derivatives. This process is crucial for developing novel compounds with potential applications in medicinal chemistry and material science (Tran et al., 2005).

Biological Activity and Natural Product Analogs

The synthesis of 1,2,4-oxadiazole derivatives has been explored due to their biological significance. For instance, novel bioactive compounds bearing the 1,2,4-oxadiazole moiety have been synthesized and tested for antitumor activity, showcasing the importance of these structures in developing potential therapeutic agents (Maftei et al., 2013).

Antiproliferative Properties

The synthesis and evaluation of fluorine-containing derivatives have revealed substances with marked antiproliferative activity against certain cancer cell lines. The mechanism of action may involve inducing apoptosis and impairing the regular cell cycle, highlighting the potential of these compounds in cancer therapy (Khlebnikova et al., 2020).

Herbicidal Applications

Research into triketone-containing quinazoline-2,4-dione derivatives has opened new avenues in agricultural chemistry. These compounds exhibit significant herbicidal activity against a broad spectrum of weeds, offering a potential for the development of new herbicides with excellent crop selectivity (Wang et al., 2014).

Microbial Resistance Mechanisms

The study of quinazolinediones and their fluoroquinolone-like properties has provided insights into bacterial resistance mechanisms, especially in mycobacteria. These compounds offer a framework for developing new antibacterial agents capable of overcoming existing resistance pathways (Malik et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 2-fluorobenzylamine and 2,4(1H,3H)-quinazolinedione. The second intermediate is 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 4-isopropoxybenzohydrazide and 2,4(1H,3H)-quinazolinedione. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "2-fluorobenzylamine", "2,4(1H,3H)-quinazolinedione", "4-isopropoxybenzohydrazide", "palladium catalyst", "base", "solvents" ], "Reaction": [ "Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione:", "- React 2-fluorobenzylamine with 2,4(1H,3H)-quinazolinedione in the presence of a base and a solvent to form 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione:", "- React 4-isopropoxybenzohydrazide with 2,4(1H,3H)-quinazolinedione in the presence of a base and a solvent to form 7-(4-isopropoxyphenyl)-1,2,4-oxadiazolo[5,4-d]pyrimidin-5-amine.", "- React 7-(4-isopropoxyphenyl)-1,2,4-oxadiazolo[5,4-d]pyrimidin-5-amine with a coupling agent and a solvent to form 7-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-ylamine.", "- React 7-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-ylamine with 2,4(1H,3H)-quinazolinedione in the presence of a base and a solvent to form 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione.", "Coupling of intermediates:", "- React 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione and 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione with a palladium catalyst and a solvent in the presence of a base to form the final product, 3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] }

CAS RN

1206985-27-4

Product Name

3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C26H21FN4O4

Molecular Weight

472.476

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H21FN4O4/c1-15(2)34-19-10-7-16(8-11-19)23-29-24(35-30-23)17-9-12-20-22(13-17)28-26(33)31(25(20)32)14-18-5-3-4-6-21(18)27/h3-13,15H,14H2,1-2H3,(H,28,33)

InChI Key

ZEICFHUSFBFIJU-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F

solubility

not available

Origin of Product

United States

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